molecular formula C20H10Br4Na2O11S2 B1255278 Sulfobromophthalein disodium salt hydrate, used to study hepatocyte transport functions

Sulfobromophthalein disodium salt hydrate, used to study hepatocyte transport functions

Cat. No. B1255278
M. Wt: 856 g/mol
InChI Key: CDTNUNQQEUGDSD-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A phenolphthalein that is used as a diagnostic aid in hepatic function determination.

Scientific Research Applications

1. Hepatocyte Transport Mechanism Studies

Sulfobromophthalein disodium salt hydrate has been extensively used to study hepatocyte transport mechanisms of organic anions such as bilirubin. For instance, Kurisu et al. (1989) developed a procedure to prepare [35S]sulfobromophthalein with high specific activity, which has facilitated understanding of its transport mechanism in hepatocytes (Kurisu, Nilprabhassorn, & Wolkoff, 1989).

2. Organic Anion Transport Modulation

Campbell et al. (1993) investigated the influence of extracellular ATP on hepatocyte organic anion transport. They found that ATP modulates the uptake of [35S]sulfobromophthalein in hepatocytes, providing insights into the regulation of organic anion transport (Campbell, Spray, & Wolkoff, 1993).

3. Characterization of Transport Proteins

Kullak-Ublick et al. (1994) characterized the transport functions of a basolateral organic anion transporting polypeptide in rat hepatocytes using sulfobromophthalein. This study contributed to understanding the Na+-independent transport system for organic anions in hepatocytes (Kullak-Ublick, Hagenbuch, Stieger, Wolkoff, & Meier, 1994).

4. Understanding Transport Modulation

Glavy et al. (2000) found that extracellular ATP reduces the transport of sulfobromophthalein in rat hepatocytes, mediated by serine phosphorylation of the transporter protein Oatp1. This study provides insights into the modulation of organic anion transport in hepatocytes (Glavy, Wu, Wang, Orr, & Wolkoff, 2000).

5. Role of Chloride in Transport Activity

Min et al. (1991) demonstrated that external chloride ions modulate the affinity of sulfobromophthalein for its hepatocyte transporter, enhancing our understanding of the role of chloride in organic anion transport in hepatocytes (Min, Johansen, Campbell, & Wolkoff, 1991).

6. Spectrophotometric Measurement Techniques

Persico and Sottocasa (1987) developed a spectrophotometric technique for measuring sulfobromophthalein uptake in isolated hepatocytes. This method confirmed the saturable transport of sulfobromophthalein, contributing to the understanding of its transport kinetics (Persico & Sottocasa, 1987).

7. Modulation of Hepatobiliary Excretion

Reisman et al. (2009) explored how Nrf2 activation affects the biliary excretion of sulfobromophthalein. They found that Nrf2 activation enhances its excretion by inducing glutathione-S-transferase activity, providing insights into the excretion mechanisms of organic anions (Reisman, Csanaky, Yeager, & Klaassen, 2009).

properties

Product Name

Sulfobromophthalein disodium salt hydrate, used to study hepatocyte transport functions

Molecular Formula

C20H10Br4Na2O11S2

Molecular Weight

856 g/mol

IUPAC Name

disodium;2-hydroxy-5-[4,5,6,7-tetrabromo-1-(4-hydroxy-3-sulfonatophenyl)-3-oxo-2-benzofuran-1-yl]benzenesulfonate;hydrate

InChI

InChI=1S/C20H10Br4O10S2.2Na.H2O/c21-15-13-14(16(22)18(24)17(15)23)20(34-19(13)27,7-1-3-9(25)11(5-7)35(28,29)30)8-2-4-10(26)12(6-8)36(31,32)33;;;/h1-6,25-26H,(H,28,29,30)(H,31,32,33);;;1H2/q;2*+1;/p-2

InChI Key

CDTNUNQQEUGDSD-UHFFFAOYSA-L

SMILES

C1=CC(=C(C=C1C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O2)C4=CC(=C(C=C4)O)S(=O)(=O)[O-])S(=O)(=O)[O-])O.O.[Na+].[Na+]

Canonical SMILES

C1=CC(=C(C=C1C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O2)C4=CC(=C(C=C4)O)S(=O)(=O)[O-])S(=O)(=O)[O-])O.O.[Na+].[Na+]

synonyms

Bromosulfophthalein
Bromosulphthalein
Bromsulphalein
Bromthalein
Disodium, Sulfobromophthalein
Sodium, Sulfobromophthalein
Sulfobromophthalein
Sulfobromophthalein Disodium
Sulfobromophthalein Sodium
Tetrabromsulphthalein

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Sulfobromophthalein disodium salt hydrate, used to study hepatocyte transport functions
Reactant of Route 2
Sulfobromophthalein disodium salt hydrate, used to study hepatocyte transport functions
Reactant of Route 3
Sulfobromophthalein disodium salt hydrate, used to study hepatocyte transport functions
Reactant of Route 4
Sulfobromophthalein disodium salt hydrate, used to study hepatocyte transport functions
Reactant of Route 5
Sulfobromophthalein disodium salt hydrate, used to study hepatocyte transport functions
Reactant of Route 6
Sulfobromophthalein disodium salt hydrate, used to study hepatocyte transport functions

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.